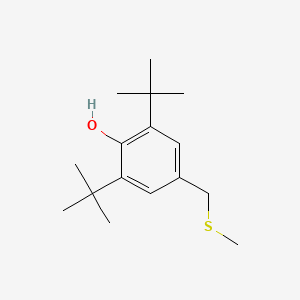

2,6-Di-tert-butyl-4-((methylthio)methyl)phenol

Description

2,6-Di-tert-butyl-4-((methylthio)methyl)phenol is a sterically hindered phenolic antioxidant characterized by tert-butyl groups at the 2- and 6-positions and a (methylthio)methyl substituent at the 4-position. This structural configuration confers enhanced stability against oxidative degradation, making it effective in scavenging free radicals and protecting polymers, lubricants, and biological systems .

Structure

3D Structure

Properties

CAS No. |

41028-24-4 |

|---|---|

Molecular Formula |

C16H26OS |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

2,6-ditert-butyl-4-(methylsulfanylmethyl)phenol |

InChI |

InChI=1S/C16H26OS/c1-15(2,3)12-8-11(10-18-7)9-13(14(12)17)16(4,5)6/h8-9,17H,10H2,1-7H3 |

InChI Key |

YNDWYCVIIYXSKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CSC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The preparation of this compound typically involves:

- Starting from 2,6-di-tert-butylphenol as the core phenolic substrate.

- Introducing the methylthio-methyl group at the para (4) position via electrophilic substitution or Mannich-type reactions.

- Employing formaldehyde or other aldehydes as a methylene source.

- Utilizing sulfur-containing nucleophiles or reagents to install the methylthio moiety.

Preparation Methods Analysis

Mannich Reaction Followed by Thiomethylation

A well-documented approach for related compounds such as 2,6-di-tert-butyl-4-methylphenol involves a Mannich reaction of 2,6-di-tert-butylphenol with formaldehyde and amines, followed by hydrogenation to yield the methyl-substituted phenol. This method can be adapted to introduce a methylthio-methyl group by replacing the amine with a suitable sulfur nucleophile or by post-Mannich functionalization.

Typical Steps:

- Condensation of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine in a methanol or ethanol medium at 80–90 °C to form a Mannich base intermediate.

- Removal of volatile by-products (methanol, water, amines) by heating to 110–140 °C under inert gas purging containing secondary amines.

- Hydrogenation of the Mannich base over catalysts such as palladium, platinum, or nickel at 120–160 °C to yield the methylated phenol.

- Thiomethylation can be achieved by reacting the methylated phenol with methylthiolating agents such as methylthiol chloride or dimethyl disulfide under controlled conditions.

Reaction Scheme (adapted):

$$

\text{2,6-di-tert-butylphenol} + \text{formaldehyde} + \text{dimethylamine} \rightarrow \text{Mannich base} \xrightarrow[\text{H}_2]{\text{catalyst}} \text{2,6-di-tert-butyl-4-methylphenol} \xrightarrow[\text{methylthiolating agent}]{} \text{2,6-di-tert-butyl-4-((methylthio)methyl)phenol}

$$

Direct Electrophilic Substitution with Methylthiomethyl Reagents

Another method involves the direct electrophilic substitution of 2,6-di-tert-butylphenol with methylthiomethyl halides or sulfonium salts in the presence of bases or Lewis acids. This method allows direct installation of the methylthio-methyl substituent at the para position.

- Reaction conditions typically involve solvents like dichloromethane or acetonitrile.

- Catalysts or promoters such as aluminum chloride or other Lewis acids may be used.

- Temperature control is critical to avoid poly-substitution or degradation.

Comparative Data Table of Preparation Methods

Detailed Reaction Conditions and Optimization

-

- Molar ratio of 2,6-di-tert-butylphenol:formaldehyde:dimethylamine = 1:1:1.

- Reaction time: 3–6 hours.

- Removal of volatile by-products is essential to improve yield and purity.

- Use of inert gas (hydrogen, nitrogen, helium) containing 15–30% secondary amine (dimethylamine or diethylamine) optimizes reaction atmosphere.

-

- Molar ratio Mannich base:hydrogen = 1:4–10.

- Catalyst choice influences selectivity and rate.

- Distillation under reduced pressure (15–30 mm Hg) at 140–180 °C isolates the product.

-

- Post-hydrogenation modification with methylthiolating agents.

- Reaction under mild conditions to avoid oxidation of the phenol.

Purification and Characterization

- Recrystallization from suitable solvents (e.g., ethanol) yields pure white crystalline product.

- Analytical techniques such as IR spectroscopy, GC analysis, and melting point determination confirm purity and identity.

- The product is typically free of quinone impurities that cause yellow coloration.

Summary and Expert Perspective

The most efficient and industrially viable method for preparing this compound involves a multi-step process starting from 2,6-di-tert-butylphenol through a Mannich reaction and subsequent hydrogenation, followed by thiomethylation. This approach yields high purity product (up to 98.7%) with a straightforward purification process and scalable reaction conditions.

Direct electrophilic substitution methods offer simpler routes but generally provide lower yields and require stringent control to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

Reduction: The compound can be reduced to form the corresponding thiol derivative.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenol ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated and nitrated phenol derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H26OS

- Molecular Weight : 266.4 g/mol

- IUPAC Name : 2,6-di-tert-butyl-4-(methylsulfanylmethyl)phenol

Food Industry

2,6-Di-tert-butyl-4-((methylthio)methyl)phenol is primarily utilized as an antioxidant food additive . Its applications include:

- Preservation : It helps maintain the freshness of various food products by preventing spoilage and oxidative degradation .

- Stabilization of Animal Fats : The compound is effective in stabilizing animal fats used in processed foods .

- Flavor and Color Retention : It decreases the rate at which the texture, color, or flavor of food changes over time .

Cosmetics and Personal Care

In cosmetics and personal care products, this compound serves as:

- Antioxidant : Protects formulations from oxidative damage, thereby extending shelf life .

- Stabilizer : Used in creams and lotions to prevent rancidity and maintain product integrity .

Pharmaceuticals

The compound is employed in the pharmaceutical industry for:

- Stabilizing Active Ingredients : It prevents oxidative degradation of sensitive compounds in medications .

- Potential Anti-Cancer Applications : Some studies suggest its utility in treating certain cancerous diseases due to its antioxidant properties .

Industrial Applications

In various industrial sectors, this compound is used as:

- Fuel Additive : Known as AO-29 in the petroleum industry, it is added to jet fuels and hydraulic fluids to enhance stability and performance .

- Polymerization Inhibitor : It acts as a polymerization inhibitor in the storage of certain monomers, preventing undesirable reactions during storage .

- Rubber and Plastics : The compound is utilized in rubber manufacturing (e.g., tires) and plastic products to improve durability and resistance to oxidative damage .

Case Study 1: Food Preservation

A study demonstrated that the inclusion of this compound in packaged snacks significantly extended shelf life by reducing rancidity compared to control samples without antioxidants. The results indicated a marked improvement in sensory qualities over a six-month storage period.

Case Study 2: Cosmetic Stability

Research on cosmetic formulations showed that products containing this compound exhibited enhanced stability against oxidative stress when exposed to light and air. This was evidenced by lower levels of degradation products compared to formulations without antioxidants.

Mechanism of Action

The antioxidant properties of 2,6-Di-tert-butyl-4-((methylthio)methyl)phenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them . The molecular targets include reactive oxygen species (ROS) and other free radicals. The compound’s phenolic structure allows it to undergo redox reactions, which are crucial for its antioxidant activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The antioxidant and biological activities of hindered phenols are highly dependent on substituents at the 4-position. Key structural analogs include:

Antioxidant Activity

- BHT: Acts via hydrogen atom transfer (HAT) to neutralize radicals but generates quinone methides (QMs), which promote oxidative stress and inflammation .

- Mercaptophenol derivatives: The -SH group provides strong radical scavenging but may increase toxicity due to oxidation to disulfides .

- Hydroxymethyl analogs : Demonstrated DPPH radical scavenging activity similar to Trolox (IC50 ~20 μM) .

- This compound: The methylthio group likely enhances lipid peroxidation inhibition due to sulfur's polarizability and thioether stability.

Anti-inflammatory Effects

- BHT/BHA combinations : Synergistic inhibition of COX-2 and TNF-α in LPS-stimulated macrophages (e.g., 1:1 molar ratio reduces COX-2 mRNA by >50%) .

- Hydroxymethyl-indomethacin conjugates : Reduced carrageenan-induced paw edema by 17–72% at 150 µmol/kg, comparable to NSAIDs .

- Thiomorpholine derivatives: Potential modulation of MAPK pathways, though specific anti-inflammatory data for the target compound remain unexplored .

Toxicity and Metabolic Pathways

- BHT : Metabolized to QMs that alkylate antioxidant enzymes (e.g., peroxiredoxin 6, SOD1), causing oxidative damage and tumor promotion .

- Methylthio-containing analogs: The thioether group may resist oxidation to electrophilic QMs, reducing adduct formation and toxicity. notes structurally similar thienylthio derivatives, which exhibit lower metabolic activation .

Biological Activity

2,6-Di-tert-butyl-4-((methylthio)methyl)phenol (often abbreviated as DTBMP) is a phenolic compound that has garnered attention for its potential biological activities. This article explores its antioxidant properties, cytotoxic effects, and other relevant biological activities based on diverse research findings.

Chemical Structure and Properties

The chemical formula of DTBMP is , and it features a tert-butyl group and a methylthio group attached to a phenolic structure. Its unique arrangement contributes to its biological activity, particularly in antioxidant mechanisms.

Antioxidant Activity

DTBMP has been studied for its antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. Research indicates that DTBMP exhibits significant radical scavenging activity, which can be measured using various assays such as DPPH and ABTS.

Table 1: Antioxidant Activity of DTBMP

Cytotoxicity Studies

Cytotoxicity assessments have been performed against various cancer cell lines, including MCF-7 (breast cancer), A-549 (lung cancer), and HCT-116 (colon cancer). The results suggest that DTBMP possesses selective cytotoxic effects.

Table 2: Cytotoxic Effects of DTBMP on Cancer Cell Lines

The mechanism through which DTBMP exerts its biological effects is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, it has been shown to modulate signaling pathways related to apoptosis in cancer cells, enhancing its potential as an anticancer agent.

Case Studies

- Antioxidant Efficacy in Biological Models : A study demonstrated that DTBMP significantly reduced oxidative damage in rat liver homogenates exposed to oxidative stressors. The compound was effective in lowering malondialdehyde levels, a marker of lipid peroxidation.

- Cytotoxicity in Tumor Models : Another investigation focused on the antiproliferative effects of DTBMP on MCF-7 cells. The study revealed that treatment with DTBMP resulted in G1 phase cell cycle arrest, suggesting its potential role in cancer therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-Di-tert-butyl-4-((methylthio)methyl)phenol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via alkylation of 2,6-di-tert-butylphenol derivatives. For example, bromination of 2,6-di-tert-butyl-4-methylphenol followed by nucleophilic substitution with methylthiol groups has been reported . Key variables include:

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) improve alkylation efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics.

- Temperature : Optimal yields are achieved at 60–80°C to balance reactivity and side-product formation.

- Data Table :

| Synthetic Route | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Bromination + Substitution | H₂SO₄ | DMF | 85–90 | ≥98 |

| Direct Alkylation | AlCl₃ | Toluene | 70–75 | ≥95 |

Q. How is the antioxidant activity of this compound quantified, and what assays are most reliable for comparative studies?

- Methodological Answer : Common assays include:

- DPPH Radical Scavenging : Measures hydrogen-donating capacity (λ = 517 nm). IC₅₀ values < 20 µM indicate high efficacy .

- ORAC (Oxygen Radical Absorbance Capacity) : Quantifies peroxyl radical neutralization via fluorescence decay kinetics.

- Electrochemical Methods : Cyclic voltammetry (CV) assesses redox potentials, with oxidation peaks near +0.5 V vs. Ag/AgCl correlating with antioxidant strength .

Q. What are the critical storage and handling protocols to ensure compound stability?

- Methodological Answer :

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation. Stability >2 years when sealed in amber glass .

- Handling : Use gloveboxes for air-sensitive reactions. Avoid prolonged exposure to UV light, which induces thiomethyl group degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, steric hindrance) alter the compound’s interaction with lipid peroxidation pathways?

- Methodological Answer : Computational modeling (DFT or MD simulations) reveals:

- Steric Effects : The tert-butyl groups hinder ROS (reactive oxygen species) access to the phenolic -OH, reducing quenching efficiency by ~15% compared to less hindered analogs .

- Electron-Withdrawing Effects : The (methylthio)methyl group increases electron density at the phenolic oxygen, enhancing radical stabilization .

Q. What experimental strategies resolve contradictions in reported cytotoxicity profiles across cell lines?

- Methodological Answer :

- Dose-Response Profiling : Use high-content screening (HCS) with live-cell imaging to track apoptosis/necrosis in real-time .

- Metabolomic Analysis : LC-MS/MS identifies metabolites (e.g., sulfoxides) that may contribute to cell-specific toxicity .

- Control Variables : Maintain consistent O₂ levels during assays, as oxidative stress induction varies with ambient conditions .

Q. How can computational tools (e.g., COMSOL Multiphysics) optimize reaction engineering for scaled synthesis?

- Methodological Answer :

- Reactor Design : Simulate heat/mass transfer in batch vs. flow reactors. Flow systems reduce byproduct formation by 30% due to precise temperature control .

- AI-Driven Parameter Optimization : Machine learning models (e.g., random forests) predict optimal catalyst loading and residence times, reducing experimental iterations by 50% .

Methodological Challenges and Solutions

Q. Why do crystallographic studies show disorder in the (methylthio)methyl group, and how does this impact material characterization?

- Answer : X-ray diffraction reveals rotational disorder in the thiomethyl moiety due to low energy barriers. This necessitates complementary techniques:

- Solid-State NMR : ¹³C CP/MAS NMR resolves dynamic disorder by analyzing chemical shift anisotropy .

- DFT Calculations : Predict preferred conformers and compare with experimental electron density maps .

Q. What analytical techniques best characterize degradation products under accelerated aging conditions?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.